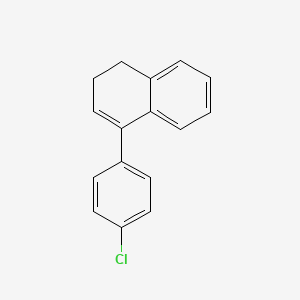

4-(4-Chlorophenyl)-1,2-dihydronaphthalene

Description

Properties

CAS No. |

6273-43-4 |

|---|---|

Molecular Formula |

C16H13Cl |

Molecular Weight |

240.72 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1,2-dihydronaphthalene |

InChI |

InChI=1S/C16H13Cl/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-2,4,6-11H,3,5H2 |

InChI Key |

RSYUQIXURNGOID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Chlorophenyl 1,2 Dihydronaphthalene

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 4-(4-chlorophenyl)-1,2-dihydronaphthalene, the primary strategic disconnections focus on the key bonds that form its bicyclic and biaryl structure.

The most logical primary disconnection is the C-C single bond linking the dihydronaphthalene core to the 4-chlorophenyl ring (Disconnection 1, Figure 1). This approach simplifies the target into two key synthons: a 4-aryl cation or radical on the dihydronaphthalene moiety and a corresponding 4-chlorophenyl organometallic or anionic species. This disconnection points towards powerful bond-forming reactions such as transition metal-catalyzed cross-coupling. bham.ac.ukamazonaws.com

A secondary set of disconnections involves the formation of the 1,2-dihydronaphthalene (B1214177) ring itself (Disconnection 2, Figure 1). This can be envisioned through an intramolecular cyclization or an intermolecular cycloaddition. For instance, a [4+2] cycloaddition (Diels-Alder type) disconnection would break the six-membered ring into a diene and a dienophile. Alternatively, an annulation strategy would involve disconnecting the bonds that fuse the two rings, simplifying the structure to a substituted benzene (B151609) precursor. nih.gov These disconnections open up pathways involving pericyclic reactions or annulation strategies.

Figure 1: Key Retrosynthetic Disconnections for this compound

Disconnection 1 (Aryl-Aryl Bond): Leads to a dihydronaphthalene component and a 4-chlorophenyl component. This is a strategic disconnection that simplifies the molecule significantly. bham.ac.uk

Disconnection 2 (Ring Formation): Deconstructs the dihydronaphthalene core, suggesting cycloaddition or annulation pathways.

Evaluation of Established Synthetic Routes to the 1,2-Dihydronaphthalene Core

Pericyclic and Cycloaddition Reactions in Dihydronaphthalene Construction

Pericyclic reactions, which involve a concerted reorganization of electrons through a cyclic transition state, offer a highly stereoselective route to cyclic systems. msu.edulibretexts.org

Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for forming six-membered rings. libretexts.org An intramolecular Diels-Alder reaction of a precursor containing both a diene and a dienophile tethered together can construct the dihydronaphthalene ring system in a single, stereocontrolled step. nih.gov Microwave-assisted intramolecular Diels–Alder reactions of styrene-ynes have been shown to produce the aryldihydronaphthalene (ADHN) core. nih.gov

Electrocyclization: A 6π electrocyclization reaction can also be employed. For example, an appropriately substituted hexatriene can undergo thermal or photochemical ring-closure to form the cyclohexadiene ring of the dihydronaphthalene structure. nih.gov This method is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the reaction conditions (heat or light). libretexts.org

Other Cycloadditions: While less common for this specific core, [2+2] photocycloadditions followed by ring-opening, or [8+2] cycloadditions, represent alternative pericyclic strategies for constructing related polycyclic systems. fiveable.meresearchgate.net

| Reaction Type | Description | Key Features |

| Intramolecular Diels-Alder | A tethered diene and dienophile react to form the bicyclic dihydronaphthalene system. | High stereocontrol, convergent. nih.govlibretexts.org |

| 6π Electrocyclization | A conjugated hexatriene precursor undergoes ring closure under thermal or photochemical conditions. | Stereospecific outcome predicted by Woodward-Hoffmann rules. nih.govlibretexts.org |

| Photochemical [2+2] Cycloaddition | Involves the reaction of two unsaturated molecules in the presence of light to form a four-membered ring, which can be a precursor. | Useful for constructing strained ring systems that can be elaborated. fiveable.me |

Annulation Strategies for Polycyclic Aromatic Systems

Annulation refers to the formation of a new ring onto an existing molecular framework. These strategies are particularly useful for building polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov

Friedel-Crafts Type Annulation: Intramolecular Friedel-Crafts alkylation or acylation reactions are classic methods for ring formation. A benzene derivative with a suitable tethered electrophilic side chain can cyclize in the presence of a Lewis acid to form the second ring of the dihydronaphthalene system. nih.govacs.org

Palladium-Catalyzed Annulation: Modern methods include transition metal-catalyzed processes. For example, a palladium-catalyzed [3+3] annulation has been reported for the synthesis of PAHs from smaller aromatic fragments. rsc.org

Radical-Based Annulation: Photoredox catalysis has enabled novel annulation protocols. These reactions can proceed under mild conditions and involve the generation of a radical intermediate that undergoes intramolecular C-C bond formation. nih.govacs.org

Lewis Acid-Catalyzed Cascade Cyclization: A combination of Lewis acids can catalyze cascade cyclization reactions of diarylalkynes with acrylates to construct the aryldihydronaphthalene skeleton, forming multiple C-C bonds in a single step. nih.gov

Precision Strategies for Incorporating the 4-Chlorophenyl Moiety

Attaching the 4-chlorophenyl group at the correct position (C4) of the dihydronaphthalene core requires high regioselectivity. The two primary strategies to achieve this are transition metal-catalyzed cross-coupling and regioselective electrophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, particularly between sp²-hybridized carbon atoms. nih.govrsc.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki Coupling: This reaction typically couples an arylboronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could involve reacting a 4-halodihydronaphthalene precursor with 4-chlorophenylboronic acid, or vice-versa.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a nickel or palladium complex. Alkylzinc reagents are known for their high reactivity and ability to undergo transmetalation. nih.gov

Kumada-Corriu Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. thieme-connect.de

Stille Coupling: Involves the reaction of an organostannane with an organic halide, catalyzed by palladium.

| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Advantages |

| Suzuki | Arylboronic acid/ester | Aryl-X (X=I, Br, OTf) | Pd(0) complexes | Mild conditions, commercially available reagents, low toxicity of boron byproducts. |

| Negishi | Arylzinc halide | Aryl-X | Pd(0) or Ni(0) complexes | High reactivity of organozinc reagents, functional group tolerance. nih.gov |

| Kumada-Corriu | Arylmagnesium halide | Aryl-X | Ni or Pd complexes | High reactivity of Grignard reagents. thieme-connect.de |

| Stille | Arylstannane | Aryl-X | Pd(0) complexes | Tolerant of a wide range of functional groups. |

Regioselective Electrophilic Aromatic Substitution Precursors and Conditions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The regioselectivity of this reaction is governed by the existing substituents on the aromatic ring. wikipedia.orgyoutube.com

To install the 4-chlorophenyl group, a Friedel-Crafts-type arylation could be envisioned on a suitable dihydronaphthalene precursor. However, achieving high regioselectivity can be challenging due to the complex nature of the directing effects in the dihydronaphthalene system.

An alternative and more controlled approach involves introducing a functional group that can be later converted into the desired aryl-aryl bond. For example, a halogen (e.g., bromine or iodine) or a triflate group can be selectively introduced onto the dihydronaphthalene precursor at the C4 position. This functionalized intermediate then serves as the electrophilic partner in a subsequent cross-coupling reaction, as described in section 2.3.1. This two-step sequence generally offers superior regiocontrol compared to a direct SEAr arylation. researchgate.net

The synthesis of precursors for this strategy often starts from tetralone derivatives. For instance, 6-methoxy-1-tetralone (B92454) can be regioselectively brominated, and this bromo-tetralone can then be elaborated through coupling reactions to install the aryl group before creating the double bond to form the dihydronaphthalene. nih.gov

Development of Novel and Sustainable Synthetic Approaches

The pursuit of innovative and environmentally benign synthetic strategies for this compound is driven by the need for efficient and clean manufacturing processes in the pharmaceutical industry. This section highlights key areas of development that are shaping the synthesis of this and related compounds.

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective and enantioselective methods for the synthesis of this compound is of paramount importance. While specific catalytic systems for the exact title compound are not extensively detailed in publicly available literature, the synthesis of chiral 1,2-dihydronaphthalenes, in general, has been a subject of intense research. nih.gov These methodologies can be extrapolated to the synthesis of 4-(4-chlorophenyl)-substituted analogues.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. Asymmetric catalysis, in particular, has emerged as a powerful tool for generating enantiomerically enriched products. umontreal.ca For instance, N-heterocyclic carbene (NHC) catalyzed cascade annulation reactions have been successfully employed for the diastereo- and enantioselective synthesis of various 1,2-dihydronaphthalenes, achieving high yields and excellent enantiomeric excesses (ee). nih.gov

Another strategy involves the use of chiral auxiliaries or reagents to induce stereoselectivity. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary. Modern approaches, therefore, tend to favor catalytic methods due to their higher atom economy and efficiency.

Recent advances in catalytic asymmetric synthesis have broadened the scope of achievable transformations with high levels of stereocontrol. frontiersin.orgnih.gov These include reactions that can establish multiple stereocenters in a single step. For the synthesis of 4-aryl-1,2-dihydronaphthalenes, methods such as catalytic enantioselective arylative cyclizations are being explored. rsc.org

Table 1: Illustrative Catalytic Systems for Enantioselective Dihydronaphthalene Synthesis

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | Cascade Annulation | Up to 99% | nih.gov |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | High | nih.gov |

| Chiral Bifunctional Catalysts | Michael/Annulation | High | researchgate.net |

It is important to note that the optimal catalyst and reaction conditions would need to be specifically developed and optimized for the synthesis of this compound.

Application of Green Chemistry Principles in Synthetic Route Optimization

The integration of green chemistry principles into the synthesis of pharmaceutical compounds is a critical aspect of sustainable manufacturing. sabangcollege.ac.in For the synthesis of this compound, several key principles can be applied to optimize the synthetic route and minimize its environmental impact.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central tenet of green chemistry. nih.gov Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of 4-aryl-dihydronaphthalenes, cycloaddition and annulation reactions are often highly atom-economical.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. sabangcollege.ac.in Catalysts can enhance reaction rates and selectivity, often under milder reaction conditions, thereby reducing energy consumption. Furthermore, heterogeneous catalysts can be more easily separated and recycled, reducing waste and process costs.

Energy Efficiency: Synthetic methods should be designed to be energy-efficient. sabangcollege.ac.in This can be achieved by conducting reactions at ambient temperature and pressure whenever possible and by utilizing technologies such as microwave irradiation that can accelerate reaction times and reduce energy consumption. sabangcollege.ac.in

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Continuous Flow Chemistry and Microreactor Technology for Scalable Synthesis

For the large-scale production of pharmaceutical intermediates like this compound, continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing. nih.govresearchgate.net These technologies enable precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. mdpi.com

Scalability and Reproducibility: Continuous flow systems allow for seamless scaling from laboratory to production scale by simply extending the operation time or by "numbering-up" – using multiple reactors in parallel. researchgate.net This approach avoids the challenges often associated with scaling up batch reactors, ensuring consistent product quality and reproducibility.

Enhanced Safety and Control: The small reaction volumes within microreactors minimize the risks associated with handling hazardous materials and exothermic reactions. mdpi.com The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways. Precise control over residence time, temperature, and mixing leads to improved reaction selectivity and yield.

Integration and Automation: Continuous flow setups can be readily integrated with in-line purification and analysis techniques, enabling a fully automated and streamlined manufacturing process. nih.gov This reduces manual handling and the potential for human error, leading to a more efficient and robust process.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often requires re-optimization | Linear scalability by time or numbering-up |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Heat & Mass Transfer | Often limited | Excellent control |

| Process Control | Less precise | Precise control of parameters |

| Reproducibility | Can be variable | High |

| Footprint | Large | Small |

Elucidation of Reaction Mechanisms and Mechanistic Studies of 4 4 Chlorophenyl 1,2 Dihydronaphthalene Transformations

Detailed Investigation of Reaction Pathways Involving the Dihydronaphthalene Ring System

The reactivity of the 1,2-dihydronaphthalene (B1214177) core in 4-(4-Chlorophenyl)-1,2-dihydronaphthalene is primarily dictated by the presence of the double bond within the partially saturated ring. This functionality serves as a key site for various transformations, including electrophilic additions, oxidations, and cycloaddition reactions.

Electrophilic Addition: The double bond in the dihydronaphthalene ring is susceptible to attack by electrophiles. For instance, the reaction with hydrogen halides (HX) would likely proceed through a carbocation intermediate. The initial protonation of the double bond would lead to the formation of a secondary carbocation. The regioselectivity of this addition would be influenced by the electronic effects of the 4-(4-chlorophenyl) substituent. Subsequent attack by the halide ion would yield the corresponding halo-tetrahydronaphthalene derivative.

Oxidation: Oxidation of the dihydronaphthalene ring can lead to a variety of products depending on the oxidant and reaction conditions. Epoxidation, for example, would yield an epoxide, a versatile intermediate for further functionalization. Oxidative cleavage of the double bond, using reagents like ozone or potassium permanganate, would result in the opening of the alicyclic ring and the formation of dicarbonyl compounds.

Cycloaddition Reactions: The double bond in the dihydronaphthalene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The stereochemistry and regiochemistry of such reactions would be influenced by the steric and electronic properties of the substituents on both the diene and the dihydronaphthalene.

Catalytic Hydrogenation: The double bond can be readily reduced via catalytic hydrogenation, typically using a metal catalyst such as palladium or platinum on a carbon support, to yield the corresponding 4-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalene. This transformation proceeds via the syn-addition of hydrogen across the double bond.

Mechanistic Probes for Reactivity at the Chlorophenyl Substituent

The chlorophenyl group of this compound offers another reactive handle for chemical modifications. The chlorine atom, being a halogen, can participate in various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While chlorobenzene itself is generally unreactive towards nucleophilic substitution, the reactivity can be enhanced by the presence of strong electron-withdrawing groups or through the use of strong nucleophiles under forcing conditions. Mechanistic probes for SNAr reactions would involve studying the kinetics of the reaction with different nucleophiles and analyzing the electronic effects of the dihydronaphthalene substituent on the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond is a suitable site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions provide powerful methods for the formation of new carbon-carbon or carbon-heteroatom bonds. Mechanistic studies of these transformations would involve the investigation of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. The electronic and steric properties of the dihydronaphthalene moiety could influence the efficiency and selectivity of these catalytic processes.

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as reaction intermediates and transition states. While direct observation of these species is often challenging due to their short lifetimes, a combination of spectroscopic techniques and computational methods can provide valuable information.

Reaction Intermediates: In the context of reactions involving this compound, several types of intermediates can be postulated. For electrophilic additions to the dihydronaphthalene ring, carbocation intermediates are expected. In radical reactions, radical intermediates would be formed. For metal-catalyzed cross-coupling reactions at the chlorophenyl group, organometallic intermediates, such as oxidative addition complexes, are key species in the catalytic cycle. Spectroscopic techniques like NMR, EPR (for radical species), and mass spectrometry can be employed to detect and characterize these intermediates under specific reaction conditions. For instance, in acid-catalyzed cyclization reactions of related aryl-alkynes to form dihydronaphthalenes, vinyl carbocation intermediates have been proposed. nih.gov Similarly, the formation of aryldihydronaphthalenes from the oxidative coupling of precursors can proceed through unstable intermediates that undergo electrocyclization. nih.gov

Kinetic and Thermodynamic Parameters Governing Reactions of this compound

The outcome of a chemical reaction is governed by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy).

Kinetic vs. Thermodynamic Control: In reactions with multiple possible products, such as the electrophilic addition to the dihydronaphthalene ring which could potentially lead to different regioisomers, the reaction conditions can be tuned to favor either the kinetic or the thermodynamic product. Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, favoring the thermodynamic product. For example, in the sulfonation of naphthalene (B1677914), the kinetically controlled product is formed at a lower temperature, while the thermodynamically more stable product is obtained at a higher temperature. A similar principle would apply to reactions of this compound.

Data Tables for Hypothetical Reaction Parameters:

While experimental data for the specific compound is scarce, the following table provides a hypothetical representation of how kinetic and thermodynamic data for a reaction, such as electrophilic addition of HBr, might be presented.

| Parameter | Value (Hypothetical) | Description |

| ΔG‡kinetic | 85 kJ/mol | Activation energy for the formation of the kinetic product. |

| ΔG‡thermodynamic | 95 kJ/mol | Activation energy for the formation of the thermodynamic product. |

| ΔGkinetic | -20 kJ/mol | Gibbs free energy of the kinetic product. |

| ΔGthermodynamic | -30 kJ/mol | Gibbs free energy of the thermodynamic product. |

| Keq (at 298 K) | 54.5 | Equilibrium constant between the kinetic and thermodynamic products. |

This data is illustrative and not based on experimental measurements for this compound.

Application of Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby providing detailed mechanistic information. By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing 1H with 2H (D) or 12C with 13C), the position of the label in the products and intermediates can be determined, shedding light on bond-forming and bond-breaking steps.

Probing Reaction Mechanisms: For this compound, isotopic labeling could be employed to study various reaction mechanisms. For instance, in an electrophilic addition reaction, deuterium labeling of the dihydronaphthalene ring could help to elucidate the stereochemistry of the addition. If the reaction with DCl were to proceed via a concerted mechanism or through a bridged chloronium ion intermediate, specific stereochemical outcomes would be observed in the deuterated product.

Kinetic Isotope Effect (KIE): The rate of a reaction can be affected by isotopic substitution at or near the position of bond cleavage. This phenomenon, known as the kinetic isotope effect, can provide evidence for the rate-determining step of a reaction. For example, if a C-H bond is broken in the rate-determining step of a reaction involving the dihydronaphthalene ring, replacing that hydrogen with deuterium would be expected to slow down the reaction rate.

Example of a Hypothetical Labeling Study: To investigate the mechanism of a hypothetical base-catalyzed isomerization of the double bond in the dihydronaphthalene ring, one could synthesize a derivative with deuterium atoms at the C1 and C2 positions. By analyzing the distribution of deuterium in the product, one could determine whether the reaction proceeds via a concerted mechanism or through a stepwise process involving a carbanionic intermediate.

While specific isotopic labeling studies on this compound are not documented in the literature, the principles of this technique are broadly applicable and would be invaluable for a detailed mechanistic investigation of its transformations.

Advanced Spectroscopic and Diffraction Based Characterization of 4 4 Chlorophenyl 1,2 Dihydronaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules in solution.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, but two-dimensional (2D) experiments are essential for assembling the molecular structure. uobasrah.edu.iq

¹H and ¹³C NMR: The ¹H NMR spectrum of 4-(4-Chlorophenyl)-1,2-dihydronaphthalene is expected to show distinct signals for the aromatic protons on both the naphthalene (B1677914) and chlorophenyl rings, typically in the 7.0-7.5 ppm range. The olefinic proton (H3) would appear as a downfield signal, while the aliphatic protons at the C1 and C2 positions would resonate further upfield. The ¹³C NMR spectrum would similarly show characteristic signals for aromatic, olefinic, and aliphatic carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are crucial for identifying adjacent protons. sdsu.edu For this compound, COSY would show a key correlation between the aliphatic protons at C1 and C2, establishing their connectivity. Further correlations would be observed between the olefinic proton at C3 and the benzylic proton at C4, confirming the structure of the dihydronaphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations. columbia.edu This technique allows for the unambiguous assignment of each protonated carbon in the molecule by linking the well-resolved proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu Key correlations would be expected from the protons on the C1 and C2 positions to the aromatic carbons of the fused benzene (B151609) ring. Crucially, HMBC would show correlations from the olefinic H3 proton and the benzylic H4 proton to the carbons of the 4-chlorophenyl substituent, confirming the point of attachment between the two major fragments of the molecule. researchgate.net

Table 1: Predicted NMR Data and Key 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| H1 | ~2.4 | ~28 | H2 | C2, C8a, C3 |

| H2 | ~2.8 | ~29 | H1, H3 | C1, C3, C4a |

| H3 | ~6.1 | ~125 | H2, H4 | C2, C4, C4a |

| H4 | ~4.2 | ~40 | H3 | C3, C5, C8a, C1' |

| Aromatic (Naphthyl) | 7.1-7.4 | 126-135 | - | - |

| Aromatic (Chlorophenyl) | 7.2-7.3 | 128-140 | - | - |

While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insight into the structure of the compound in its solid form. By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra can be obtained from crystalline or amorphous powders. Differences in ¹³C chemical shifts between the solid-state and solution-state spectra can reveal information about intermolecular interactions and molecular conformation due to crystal packing forces. Furthermore, ssNMR is a powerful tool for identifying polymorphism, as different crystalline forms of the same compound will give rise to distinct spectra due to their different unit cell environments.

Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. thermofisher.com The resulting spectra provide a unique "molecular fingerprint" that can be used for identification and functional group analysis.

Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the IR spectrum would be dominated by characteristic absorptions from the aromatic and aliphatic C-H bonds, C=C bonds within the aromatic rings, and the C-Cl bond.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and provides information on vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |

| Aryl C-Cl Stretch | 1100 - 1000 | Strong | Medium |

| C-H Bending (out-of-plane) | 900 - 675 | Strong | Weak |

The combination of IR and Raman spectra provides a robust method for confirming the presence of key functional groups and for identifying the compound by matching its unique fingerprint against a reference. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl 1,2 Dihydronaphthalene

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physical properties of chemical compounds based on their molecular structures. While widely used in drug discovery, these methodologies are increasingly being applied to material science to predict properties like catalytic efficiency, electronic properties, and phototoxicity. researchgate.netconicet.gov.ar

For a compound like 4-(4-Chlorophenyl)-1,2-dihydronaphthalene, a QSAR/QSPR study for non-biological applications would involve the development of a statistical model that correlates its structural features with a specific material property. This process typically involves:

Dataset Compilation: A set of molecules with structural similarities to this compound and known experimental data for a particular material property (e.g., conductivity, thermal stability, catalytic activity) would be assembled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO-LUMO gap, dipole moment), topological features, and steric properties. Quantum chemical calculations are often employed to derive many of these descriptors. biorxiv.orgnih.gov

Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical relationship between the calculated descriptors and the measured property is established.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques. conicet.gov.ar

For this compound, the presence of the chlorine atom on the phenyl ring is expected to significantly influence its electronic properties. The chlorine atom is an electron-withdrawing group, which can affect the electron density distribution across the molecule, influencing its reactivity and intermolecular interactions. A QSAR/QSPR model could quantify this effect and predict how similar substitutions would modulate the desired material property.

Hypothetical QSAR/QSPR Data for Aryl-Dihydronaphthalene Derivatives:

To illustrate the potential of a QSPR approach, the following interactive data table presents hypothetical data for a series of substituted 4-phenyl-1,2-dihydronaphthalene (B1594935) derivatives, predicting a hypothetical "Catalytic Efficiency Index." This index is a theoretical measure of a compound's potential as a catalyst in a specific reaction, where a higher value indicates better performance. The descriptors chosen are commonly used in QSAR/QSPR studies and include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the dipole moment (a measure of molecular polarity).

In Silico Screening for Novel Material Science Candidates

In silico screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to possess a desired property. In material science, this approach can accelerate the discovery of new materials with specific functionalities, such as organic semiconductors, catalysts, or components for optical devices.

A virtual library of derivatives of this compound could be created by systematically modifying its structure with different functional groups at various positions. This library could then be screened in silico to identify candidates with promising material properties. The screening process would typically involve a hierarchical approach:

Initial Filtering: The virtual library is first filtered based on simple physicochemical properties and structural alerts to remove undesirable compounds.

Property Prediction: For the remaining compounds, key material-related properties are predicted using computational methods. For example, for applications in organic electronics, properties like the HOMO-LUMO gap, electron affinity, and ionization potential would be calculated using quantum chemical methods like Density Functional Theory (DFT).

Docking and Simulation (for catalysis): If the goal is to find new catalysts, molecular docking simulations could be used to predict how well the candidate molecules bind to a specific substrate or transition state.

Prioritization: Based on the predicted properties, the candidate molecules are ranked, and the most promising ones are selected for further experimental investigation.

The this compound scaffold offers a versatile platform for designing new materials. The dihydronaphthalene core provides a rigid, polycyclic aromatic system, while the chlorophenyl group can be further functionalized to tune the electronic and steric properties of the molecule.

Hypothetical In Silico Screening Data for Dihydronaphthalene Derivatives:

The following interactive data table presents hypothetical results from an in silico screening of various substituted dihydronaphthalene derivatives for their potential as organic semiconductor materials. The key predicted properties are the HOMO-LUMO gap (a smaller gap is often desirable for semiconductors), electron affinity, and ionization potential.

Chemical Transformations and Derivatization Strategies for 4 4 Chlorophenyl 1,2 Dihydronaphthalene

Functionalization Reactions of the Dihydronaphthalene Ring System

The dihydronaphthalene core contains a reactive carbon-carbon double bond and an aromatic ring, both of which are amenable to a variety of chemical transformations.

Electrophilic aromatic substitution reactions on the benzofused ring of the dihydronaphthalene system are expected to be influenced by the directing effects of the existing substituents. The position of substitution will be dictated by the electronic nature of the dihydronaphthalene ring, which is activated towards electrophilic attack, and the steric hindrance imposed by the 4-chlorophenyl group.

Halogenation: The introduction of halogen atoms can significantly alter the electronic properties and metabolic stability of the molecule. Typical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be employed. The regioselectivity will favor substitution at the positions ortho and para to the activating alkyl portion of the ring, with steric factors likely directing the substitution to the less hindered positions.

Nitration: The introduction of a nitro group, a strong electron-withdrawing group, can serve as a handle for further functionalization, such as reduction to an amine. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are expected to nitrate (B79036) the aromatic portion of the dihydronaphthalene ring. The precise location of nitration will be a result of the interplay between the activating effect of the dihydroalkenyl ring and the deactivating, meta-directing effect of the nitro group itself in cases of multiple substitutions.

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, introduces a sulfonic acid group. This highly polar functional group can dramatically increase the water solubility of the compound. The regiochemical outcome of sulfonation is also governed by the principles of electrophilic aromatic substitution.

| Reaction | Reagents | Expected Major Regioisomers |

| Bromination | NBS, H+ | Ortho/Para to the dihydroalkenyl ring |

| Nitration | HNO3, H2SO4 | Ortho/Para to the dihydroalkenyl ring |

| Sulfonation | Fuming H2SO4 | Ortho/Para to the dihydroalkenyl ring |

The olefinic bond within the dihydronaphthalene ring is a prime site for selective oxidation and reduction reactions.

Selective Oxidation:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a range of functional groups.

Dihydroxylation: Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be accomplished via the aforementioned epoxidation followed by acid- or base-catalyzed hydrolysis.

Selective Reduction:

Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced to the corresponding tetralin derivative using catalytic hydrogenation. rsc.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere are commonly used for this transformation. This reduction can significantly impact the three-dimensional structure of the molecule.

Diimide Reduction: For a metal-free alternative, diimide (N2H2), generated in situ from reagents like hydrazine (B178648) and an oxidant, can selectively reduce non-polar double bonds. wikipedia.orgresearchgate.netyoutube.com This method is often chemoselective and can be advantageous when other reducible functional groups are present in the molecule. wikipedia.org

| Transformation | Reagents | Product |

| Epoxidation | m-CPBA | 4-(4-Chlorophenyl)-1a,2,3,7b-tetrahydronaphthalene[1,2-b]oxirene |

| Syn-Dihydroxylation | OsO4, NMO | cis-4-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalene-1,2-diol |

| Hydrogenation | H2, Pd/C | 4-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalene (B1677914) |

| Diimide Reduction | N2H4, oxidant | 4-(4-Chlorophenyl)-1,2,3,4-tetrahydronaphthalene |

The double bond in the dihydronaphthalene ring can participate in cycloaddition reactions, providing a pathway to more complex polycyclic structures.

Diels-Alder Reaction: The olefin can act as a dienophile in a [4+2] cycloaddition with a suitable diene. mnstate.eduwikipedia.org This reaction would lead to the formation of a new six-membered ring fused to the dihydronaphthalene core. The stereochemistry and regiochemistry of the product would be governed by the principles of the Diels-Alder reaction. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, with the double bond to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This strategy is a powerful tool for introducing heteroatoms and creating novel heterocyclic scaffolds. wikipedia.org

| Cycloaddition Type | Reactant | Product Type |

| Diels-Alder [4+2] | Conjugated diene | Fused polycyclic system |

| 1,3-Dipolar [3+2] | 1,3-Dipole (e.g., azide) | Fused heterocyclic system |

Strategic Transformations Involving the Chlorophenyl Moiety

The chlorophenyl group offers a handle for a variety of transformations, particularly those involving the carbon-chlorine bond.

Direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is challenging due to the electron-rich nature of the phenyl ring, which is not activated by strong electron-withdrawing groups. wikipedia.orglumenlearning.com However, under specific conditions, this transformation can be achieved. rsc.orgresearchgate.netacs.org

High-Temperature/High-Pressure Reactions: With highly reactive nucleophiles and forcing conditions, direct displacement of the chloride may be possible.

Copper-Catalyzed Ullmann Condensation: A more viable alternative is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of the aryl chloride with nucleophiles such as alcohols, amines, and thiols. wikipedia.orgorganic-chemistry.orgresearchgate.netacs.org This reaction typically requires high temperatures but has a broad substrate scope. wikipedia.org

| Reaction | Nucleophile | Catalyst |

| SNAr (under harsh conditions) | R-OH, R-NH2, R-SH | None |

| Ullmann Condensation | R-OH, R-NH2, R-SH | Copper(I) salts |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for the derivatization of aryl halides. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst design have made their use in these reactions more common. organic-chemistry.orgresearchgate.netnih.govresearchgate.net

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netnih.govresearchgate.net This allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups in place of the chlorine atom.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This method provides a straightforward route to aryl-alkyne derivatives, which can be further functionalized.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. researchgate.netchempedia.infonih.govnih.govrsc.org This reaction is a versatile method for carbon-carbon bond formation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. nih.govwikipedia.orgresearchgate.netrug.nlbeilstein-journals.org It is a highly effective method for the synthesis of arylamines.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester | Palladium complex + Base | Biaryl or alkyl-aryl |

| Sonogashira | Terminal alkyne | Palladium complex + Copper(I) salt + Base | Aryl-alkyne |

| Heck | Alkene | Palladium complex + Base | Substituted alkene |

| Buchwald-Hartwig | Amine | Palladium complex + Base | Arylamine |

Synthesis and Characterization of Novel Derivatives with Architecturally Modified Scaffolds

The 4-(4-chlorophenyl)-1,2-dihydronaphthalene core serves as a versatile template for the generation of novel derivatives with modified scaffolds. The presence of a diene system within the dihydronaphthalene moiety and the reactive aromatic rings offer multiple sites for chemical modification. These transformations are pivotal in altering the electronic, steric, and physicochemical properties of the parent molecule, thereby enabling the exploration of new chemical spaces and potential applications.

Introduction of Heteroatoms into the Ring System or Side Chains

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the this compound framework can be achieved through a variety of synthetic methodologies, leading to the formation of novel heterocyclic derivatives. These modifications are of significant interest as they can profoundly influence the biological activity and material properties of the resulting compounds.

One potential strategy for the introduction of nitrogen is through the epoxidation of the double bond in the dihydronaphthalene ring, followed by a ring-opening reaction with a nitrogen nucleophile. For instance, treatment of the parent compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would likely yield the corresponding epoxide. Subsequent reaction with an amine could lead to the formation of amino alcohol derivatives.

Another approach involves the functionalization of the aromatic rings. Nitration of the phenyl or dihydronaphthalene rings, followed by reduction, would introduce amino groups that can be further derivatized. For example, nitration using a mixture of nitric acid and sulfuric acid, followed by reduction with a reducing agent such as tin(II) chloride, could yield aminophenyl-dihydronaphthalene derivatives. These amino-functionalized compounds can then serve as precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as quinolines or acridines, through condensation reactions with appropriate carbonyl compounds.

The introduction of sulfur can be envisioned through electrophilic substitution reactions. For example, reaction with a sulfur electrophile like N-chlorosuccinimide-dimethyl sulfide (B99878) complex could potentially introduce a methylthio group onto one of the aromatic rings. This group could then be oxidized to a sulfoxide (B87167) or sulfone, further diversifying the available derivatives.

Oxygen-containing derivatives can be synthesized through various oxidation reactions. Besides epoxidation, dihydroxylation of the double bond using reagents like osmium tetroxide would yield the corresponding diol. Furthermore, oxidation of the benzylic positions of the dihydronaphthalene ring could introduce hydroxyl or carbonyl functionalities.

Table 1: Hypothetical Strategies for Heteroatom Introduction

| Derivative Type | Synthetic Strategy | Key Reagents | Potential Product Structure |

|---|---|---|---|

| Amino Alcohol | Epoxidation followed by nucleophilic ring-opening | m-CPBA, Amine (e.g., R-NH₂) | 1-Amino-2-hydroxy-4-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalene derivative |

| Amino Aromatic | Nitration followed by reduction | HNO₃/H₂SO₄, SnCl₂/HCl | Amino-substituted this compound |

| Thioether | Electrophilic thiolation | NCS/DMS | Methylthio-substituted this compound |

| Diol | Dihydroxylation | OsO₄, NMO | 1,2-Dihydroxy-4-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalene |

Elaboration to Fused Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The 1,2-dihydronaphthalene (B1214177) scaffold is an excellent precursor for the synthesis of fused polycyclic aromatic hydrocarbons (PAHs). The inherent diene system in the molecule is particularly amenable to cycloaddition reactions, which are powerful tools for the construction of complex polycyclic frameworks.

A primary strategy for the elaboration of this compound to fused PAHs is the Diels-Alder reaction. The diene in the dihydronaphthalene ring can react with a variety of dienophiles to construct a new six-membered ring. For example, reaction with a dienophile such as maleic anhydride (B1165640) would be expected to yield a tricyclic adduct. Subsequent aromatization of this adduct, for instance through dehydrogenation using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), would lead to the formation of a substituted benzo[a]anthracene derivative.

Another approach to forming fused PAHs involves intramolecular cyclization reactions. If a suitable functional group is introduced onto the 4-chlorophenyl ring, it could be induced to cyclize onto the dihydronaphthalene system. For instance, if an ortho-formyl group were present on the phenyl ring, an intramolecular aldol-type condensation could potentially lead to the formation of a new fused ring.

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to build up more complex aromatic systems. For example, if a bromo or iodo substituent were introduced onto the dihydronaphthalene ring, Suzuki or Stille coupling with an appropriate boronic acid or organostannane could be used to append additional aromatic rings, which could then be cyclized to form larger PAHs.

The characterization of these novel PAH derivatives would rely heavily on spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be crucial for determining the connectivity of the atoms in the new polycyclic systems. Mass spectrometry would confirm the molecular weight of the products, and in some cases, UV-Vis and fluorescence spectroscopy would provide insights into their electronic properties, which are a hallmark of extended aromatic systems.

Table 2: Potential Routes to Fused PAH Derivatives

| Reaction Type | Dienophile/Coupling Partner | Key Reagents | Potential Product Class |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleic Anhydride | Heat or Lewis Acid | Substituted Benzo[a]anthracene precursor |

| Aromatization of Adduct | - | DDQ or Sulfur | Substituted Benzo[a]anthracene |

| Intramolecular Cyclization | (Hypothetical ortho-formyl group) | Acid or Base catalyst | Benzo-fused derivative |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-substituted dihydronaphthalene (PAH precursor) |

Exploration of Non Pharmacological and Advanced Material Science Applications of 4 4 Chlorophenyl 1,2 Dihydronaphthalene

Future Perspectives and Emerging Research Avenues for 4 4 Chlorophenyl 1,2 Dihydronaphthalene Research

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of chemical compounds like 4-(4-chlorophenyl)-1,2-dihydronaphthalene. astrazeneca.comnih.govdrughunter.com These powerful computational tools can significantly shorten the traditionally lengthy and expensive process of drug and materials discovery. nih.gov By analyzing vast datasets, AI algorithms can predict the physicochemical properties, biological activities, and potential toxicities of novel molecules, enabling researchers to prioritize the most promising candidates for synthesis and testing. astrazeneca.com

Sustainable Synthesis and Circular Economy Considerations in Chemical Production

In line with the global push for sustainability, future research on this compound will increasingly focus on green chemistry principles and the circular economy. dkshdiscover.comchemiehoch3.de The goal is to develop environmentally friendly and economically viable production methods that minimize waste and reduce reliance on finite resources. dkshdiscover.comkochmodular.com This involves exploring the use of renewable feedstocks, greener solvents, and more efficient catalytic systems.

A key aspect of this is the adoption of a circular economy model, which aims to keep resources in use for as long as possible. kochmodular.comcefic.org In the context of chemical production, this means designing processes where byproducts from one reaction can be utilized as raw materials in another, and where catalysts and solvents are recycled and reused. dkshdiscover.comkochmodular.com Chemical manufacturers are increasingly adopting these strategies to lessen their environmental impact and create a more resilient manufacturing ecosystem. dkshdiscover.com This shift towards sustainability also opens up new business opportunities through the development of innovative, eco-friendly products and services. chemiehoch3.de

Development of Advanced In Situ and Operando Analytical Methodologies for Reaction Monitoring

A deeper understanding of the chemical transformations involving this compound will be facilitated by the development of advanced in situ and operando analytical techniques. These methods allow for the real-time monitoring of chemical reactions under actual operating conditions, providing invaluable insights into reaction mechanisms, kinetics, and the behavior of catalysts. acs.orgnih.govresearchgate.net

In situ techniques involve measuring a reaction under relevant conditions, while operando methods go a step further by simultaneously measuring the reaction products as they are formed. reddit.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. acs.orgwaters.comuvic.ca For example, combining Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) with NMR allows for the monitoring of catalytic intermediates and the rate of product formation simultaneously. uvic.ca The data gathered from these advanced techniques can be used to optimize reaction conditions, improve yields, and design more efficient and selective catalysts. acs.orgwaters.com

Interdisciplinary Research with Materials Science, Engineering, and Nanoscience

The unique structural features of this compound make it a promising candidate for interdisciplinary research, bridging organic chemistry with materials science, engineering, and nanoscience. The dihydronaphthalene core can serve as a building block for the creation of novel polymers and functional materials. acs.org The physical and chemical properties of these materials can be fine-tuned by introducing different functional groups onto the molecular scaffold.

In the field of nanoscience, derivatives of this compound could be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties. The integration of this compound into advanced materials could lead to applications in areas such as electronics, photonics, and sensor technology. The development of such materials requires close collaboration between chemists, materials scientists, and engineers to design, synthesize, and characterize these novel systems.

Exploration of New Catalytic Transformations Involving the Compound

The this compound molecule itself can serve as a versatile substrate for a wide range of new catalytic transformations. nih.govnih.gov The presence of both aliphatic and aromatic C-H bonds, as well as a double bond, provides multiple sites for functionalization. Researchers are actively exploring novel catalytic methods to selectively modify these positions, leading to the synthesis of a diverse array of new chemical entities. nih.govresearchgate.net

For example, enzymatic transformations using fungal peroxygenases can lead to hydroxylation and epoxidation of the dihydronaphthalene core. researchgate.net Additionally, transition metal-catalyzed reactions, such as rhodium-catalyzed asymmetric additions and palladium-catalyzed intramolecular Heck reactions, have been employed to synthesize various dihydronaphthalene derivatives. nih.gov Future research will likely focus on developing even more selective and efficient catalytic systems to access novel and complex molecular architectures derived from this compound, which could have potential applications in medicinal chemistry and materials science. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-1,2-dihydronaphthalene, and how can reaction efficiency be quantified?

- Methodological Answer: The synthesis typically involves coupling chlorophenyl derivatives with dihydronaphthalene precursors. A common approach uses catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) in solvents like tetrahydrofuran (THF) under controlled temperatures (e.g., -78°C for sensitive intermediates). Reaction efficiency is quantified via yield optimization, thin-layer chromatography (TLC) for progress monitoring, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Adjusting catalyst loading (e.g., palladium-based catalysts) and reaction time can improve efficiency .

Q. How should researchers characterize the molecular structure of this compound to confirm regioselectivity?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity, particularly for distinguishing between positional isomers. X-ray crystallography provides definitive stereochemical validation, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. Recrystallization in ethanol or dichloromethane can further enhance purity. Monitor purity at each stage using TLC and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Conduct dose-response curves across multiple models and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Reproduce experiments under standardized protocols (e.g., OECD guidelines) and apply statistical meta-analysis to reconcile data .

Q. What experimental designs are suitable for studying the photophysical properties of this compound?

- Methodological Answer: Use factorial design to test variables like solvent polarity, concentration, and excitation wavelength. UV-Vis spectroscopy quantifies absorption maxima, while fluorescence spectroscopy measures emission spectra and quantum yields. Time-resolved techniques (e.g., transient absorption spectroscopy) elucidate excited-state dynamics. Pair with computational methods (TD-DFT) to correlate experimental and theoretical data .

Q. How can mechanistic studies on the compound’s reactivity be integrated with computational frameworks?

- Methodological Answer: Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. Validate computational predictions experimentally using kinetic isotope effects (KIE) or isotopic labeling. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe electronic changes during reactions. Align findings with Marcus theory or frontier molecular orbital (FMO) analysis .

Q. What strategies improve reproducibility when scaling up synthesis under diverse laboratory conditions?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH). Use design of experiments (DoE) to identify robust operating ranges. Cross-validate results in independent labs with controlled variables (e.g., humidity, equipment calibration). Document deviations in open-access platforms for transparency .

Q. How can the compound’s role in asymmetric catalysis or chiral environments be systematically investigated?

- Methodological Answer: Synthesize enantiomerically pure forms via chiral auxiliaries or asymmetric hydrogenation. Characterize enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). Test catalytic activity in stereoselective reactions (e.g., Diels-Alder) and compare turnover frequencies (TOF) against racemic mixtures. Pair with molecular docking studies to explore chiral recognition mechanisms .

Methodological Considerations for Data Interpretation

- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. Apply multivariate regression to isolate confounding factors (e.g., solvent effects) .

- Theoretical Integration : Anchor findings to conceptual frameworks like Hammett’s linear free-energy relationships for electronic effects or QSAR models for bioactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.